(4-Propionylphenyl)boronic acid

Description

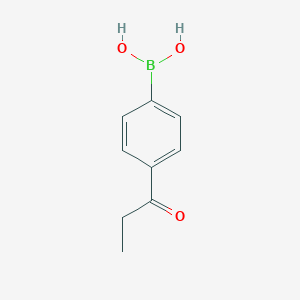

Structure

2D Structure

Properties

IUPAC Name |

(4-propanoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c1-2-9(11)7-3-5-8(6-4-7)10(12)13/h3-6,12-13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXBGJJJOLDLKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400714 | |

| Record name | (4-Propanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186498-36-2 | |

| Record name | (4-Propanoylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Propionyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (4-Propionylphenyl)boronic Acid

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core physical properties of (4-Propionylphenyl)boronic acid. The information is intended to support research and development activities by offering reliable data and standardized experimental protocols.

Compound Identification and Properties

This compound, also known as (4-propionyl)benzeneboronic acid, is an arylboronic acid derivative. Such compounds are crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, making them valuable building blocks in medicinal chemistry and materials science.

Data Presentation: Summary of Physical Properties

The quantitative physical and chemical data for this compound are summarized in the table below for clear reference.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | 4-(Propionyl)benzeneboronic acid | [1][2] |

| CAS Number | 186498-36-2 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁BO₃ | [1][4][5] |

| Molecular Weight | 177.99 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >212 °C | |

| Boiling Point | Data not available | |

| pKa | Data not available¹ | |

| Solubility | Soluble in polar organic solvents like ethanol and methanol; poorly soluble in nonpolar solvents.[6] Generally, phenylboronic acids have low solubility in water.[7][8] |

¹The pKa of a specific substituted phenylboronic acid is often not readily published. Phenylboronic acid itself has a pKa of approximately 8.8.[9] The acidity of arylboronic acids is influenced by substituents on the aromatic ring; electron-withdrawing groups typically decrease the pKa, making the compound more acidic.[10][11]

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These protocols are standardized and widely applicable for the characterization of boronic acids and other solid organic compounds.

2.1 Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impure samples melt over a wider and lower temperature range.[3]

-

Principle: A small, powdered sample in a capillary tube is heated at a controlled rate. The temperatures at which melting begins and is complete are recorded as the melting range.[2][3]

-

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle (if sample needs pulverizing)

-

-

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.[2]

-

Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[4]

-

Initial Measurement (Optional): If the melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to find an approximate range.[1]

-

Precise Measurement:

-

Place the loaded capillary into the heating block of the apparatus.

-

Heat rapidly to about 20°C below the approximate melting point found in the initial measurement.[4]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[3][4]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

-

-

Mixed Melting Point (for Identity Confirmation): To confirm if an unknown sample is identical to a known compound, thoroughly mix a 50:50 ratio of the two substances.[1] Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the known compound, the two are identical.[1]

-

2.2 pKa Determination of Boronic Acids (Spectrophotometric Titration)

The pKa of a boronic acid reflects its Lewis acidity, which is crucial for its reactivity, particularly in forming boronate esters with diols.[10]

-

Principle: This method relies on the difference in the UV-Vis absorbance spectra between the neutral boronic acid (trigonal form) and its conjugate base, the boronate anion (tetrahedral form). By measuring the absorbance at a fixed wavelength across a range of pH values, the equilibrium between the two species can be monitored and the pKa determined.[10][12]

-

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

A set of buffers covering a wide pH range (e.g., 3-13)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Buffer Preparation: Prepare a series of buffers with known pH values. The ionic strength of all buffers should be kept constant (e.g., 0.1 M) using an inert salt like KCl.[12]

-

Stock Solution: Prepare a stock solution of the boronic acid in an appropriate solvent (e.g., acetonitrile or a water/acetonitrile mixture to ensure solubility).[12]

-

Sample Preparation: For each pH point, add a precise volume of the boronic acid stock solution to a cuvette containing a specific buffer, ensuring the final concentration is constant across all samples.

-

Spectroscopic Measurement: Record the UV-Vis spectrum (e.g., from 200-400 nm) for each buffered solution.

-

Data Analysis:

-

Identify a wavelength where the absorbance difference between the fully protonated and fully deprotonated forms is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffer solutions.

-

The resulting titration curve will be sigmoidal. The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[12][13] This can be determined by fitting the data to a suitable equation, such as the Henderson-Hasselbalch equation.[13]

-

-

Workflow Visualization

The following diagram illustrates the logical workflow for characterizing a solid organic compound, such as this compound, using melting point analysis to determine purity and confirm identity.

References

- 1. canbipharm.com [canbipharm.com]

- 2. parchem.com [parchem.com]

- 3. boronpharm.com [boronpharm.com]

- 4. 186498-36-2 | (4-丙酰基苯基)硼酸 - 奥利司有限公司 [aromsyn.com]

- 5. 186498-24-8|(4-Butyrylphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. lookchem.com [lookchem.com]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. mdpi.com [mdpi.com]

- 12. d-nb.info [d-nb.info]

- 13. DSpace [kuscholarworks.ku.edu]

(4-Propionylphenyl)boronic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of (4-Propionylphenyl)boronic acid, a versatile reagent in organic synthesis and a compound of interest in medicinal chemistry. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in Suzuki-Miyaura coupling reactions. Detailed experimental protocols for its synthesis and use in cross-coupling reactions are provided, along with an exploration of its relevance in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Introduction

This compound is an aromatic boronic acid that serves as a valuable building block in the synthesis of complex organic molecules. Its utility is primarily derived from the presence of the boronic acid functional group, which readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of a wide array of organic compounds, including pharmaceuticals and functional materials. The propionyl group offers a reactive handle for further chemical modifications, enhancing its versatility as a synthetic intermediate.

Boronic acids, in general, have garnered significant attention in medicinal chemistry due to their unique chemical properties. They can form reversible covalent bonds with diols, a motif present in many biological molecules, leading to applications in sensing, diagnostics, and drug delivery. Furthermore, the incorporation of a boronic acid moiety into a drug candidate can improve its pharmacological properties.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a phenyl ring substituted with a propionyl group and a boronic acid group at the para position.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 186498-36-2 |

| Molecular Formula | C9H11BO3 |

| Molecular Weight | 177.99 g/mol |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that experimental values can vary slightly depending on the purity of the sample and the analytical method used.

| Property | Value | Source |

| Purity | ≥ 95% | Commercial Suppliers |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO. | [1] |

Further experimental data such as melting point, boiling point, and detailed spectroscopic data are not consistently available in the public domain and would require experimental determination.

Synthesis and Experimental Protocols

The synthesis of aryl boronic acids can be achieved through several established methods. A common approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate followed by acidic workup.

General Synthesis of Aryl Boronic Acids

A general workflow for the synthesis of an aryl boronic acid from an aryl halide is depicted below.

Figure 1: General synthesis of aryl boronic acids.

Illustrative Synthesis Protocol for this compound

This is a generalized, illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

Materials:

-

4'-Bromopropiophenone

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 4'-bromopropiophenone in anhydrous THF dropwise to the magnesium turnings. A small crystal of iodine may be added to initiate the reaction. Once the reaction starts, add the remaining 4'-bromopropiophenone solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

Borylation: Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

-

Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the solution is acidic. Stir vigorously for one hour.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, enabling the synthesis of biaryl compounds. The propionyl group can be a key structural feature of the target molecule or can be further functionalized.

A generalized catalytic cycle for the Suzuki-Miyaura coupling reaction is presented below.

Figure 2: Suzuki-Miyaura coupling catalytic cycle.

Experimental Protocol for Suzuki-Miyaura Coupling

This is a generalized, illustrative protocol and should be adapted and optimized based on the specific substrates and laboratory conditions.

Materials:

-

This compound

-

Aryl halide (e.g., 1-bromo-4-nitrobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a mixture of toluene and water)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., 3-5 mol%).

-

Solvent Addition and Degassing: Add the solvent mixture (e.g., toluene:water 4:1). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.

Relevance in Drug Discovery and Development

Boronic acids are increasingly important in pharmaceutical research. The boron atom in boronic acids can form a stable, reversible covalent bond with the active site serine residues of proteases, making them potent enzyme inhibitors. The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, is a successful example of a proteasome inhibitor used in cancer therapy.

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs are relevant to drug design. The phenylpropionaldehyde core is found in various biologically active molecules. The ability to use this compound to construct diverse libraries of compounds via Suzuki coupling makes it a valuable tool for lead generation and optimization in drug discovery programs.

The general workflow for utilizing a building block like this compound in a drug discovery pipeline is outlined below.

Figure 3: Drug discovery workflow.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its utility is further enhanced by the presence of a propionyl group that allows for subsequent chemical transformations. While specific, in-depth biological studies on this particular compound are limited in the public domain, its role as a synthetic intermediate positions it as a significant tool for researchers in medicinal chemistry and materials science. The provided protocols offer a foundational guide for the synthesis and application of this compound, which can be further optimized for specific research needs.

References

An In-depth Technical Guide to the Synthesis and Preparation of (4-Propionylphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to (4-Propionylphenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. This document outlines the synthetic strategy, provides detailed experimental protocols, and presents the expected quantitative data for the key transformations involved. The synthesis is strategically designed in three main stages: protection of the ketone functionality, formation of the boronic acid via a Grignard reaction, and subsequent deprotection to yield the final product.

Synthetic Strategy Overview

The presence of a ketone group in the target molecule, this compound, necessitates a protection strategy to prevent side reactions during the formation of the organometallic intermediate required for borylation. The propionyl group is reactive towards Grignard reagents, which are commonly used for the synthesis of aryl boronic acids. Therefore, a three-step synthesis is proposed:

-

Protection: The ketone in the starting material, 4'-bromopropiophenone, is protected as a ketal using ethylene glycol. This transformation renders the carbonyl group unreactive towards the subsequently formed Grignard reagent.

-

Borylation: The protected aryl bromide undergoes a Grignard reaction with magnesium metal to form the corresponding arylmagnesium bromide. This organometallic species is then reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to form a boronate ester. Subsequent acidic hydrolysis in the same pot yields the protected boronic acid.

-

Deprotection: The ketal protecting group is removed by acidic hydrolysis to regenerate the propionyl group, affording the final product, this compound.

Quantitative Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis based on typical yields for analogous reactions reported in the literature.

Table 1: Ketal Protection of 4'-Bromopropiophenone

| Parameter | Value |

| Starting Material | 4'-Bromopropiophenone |

| Reagents | Ethylene glycol, p-Toluenesulfonic acid (catalyst) |

| Solvent | Toluene |

| Reaction Temperature | Reflux (with Dean-Stark trap) |

| Reaction Time | 4-6 hours |

| Expected Yield | 90-95% |

| Product Purity | >95% (by NMR) |

Table 2: Synthesis of (4-(2-ethyl-1,3-dioxolan-2-yl)phenyl)boronic acid

| Parameter | Value |

| Starting Material | 2-(4-Bromophenyl)-2-ethyl-1,3-dioxolane |

| Reagents | Magnesium turnings, Iodine (activator), Triisopropyl borate |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | -78 °C to Room Temperature |

| Reaction Time | 3-4 hours |

| Expected Yield | 70-80% |

| Product Purity | >90% (used directly in the next step) |

Table 3: Deprotection to this compound

| Parameter | Value |

| Starting Material | (4-(2-ethyl-1,3-dioxolan-2-yl)phenyl)boronic acid |

| Reagents | Aqueous Hydrochloric Acid |

| Solvent | Acetone |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-3 hours |

| Expected Yield | 85-95% |

| Final Product Purity | >98% (after recrystallization) |

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Bromophenyl)-2-ethyl-1,3-dioxolane (Ketone Protection)

Objective: To protect the ketone functionality of 4'-bromopropiophenone as an ethylene ketal.

Materials:

-

4'-Bromopropiophenone

-

Ethylene glycol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 4'-bromopropiophenone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).

-

Add a sufficient amount of toluene to dissolve the reactants.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude 2-(4-bromophenyl)-2-ethyl-1,3-dioxolane is typically of sufficient purity to be used in the next step without further purification.

Step 2: Synthesis of (4-(2-ethyl-1,3-dioxolan-2-yl)phenyl)boronic acid

Objective: To convert the protected aryl bromide into the corresponding boronic acid.

Materials:

-

2-(4-Bromophenyl)-2-ethyl-1,3-dioxolane

-

Magnesium turnings

-

Iodine crystal (activator)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inlet for an inert gas.

-

Under a positive pressure of nitrogen or argon, add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 2-(4-bromophenyl)-2-ethyl-1,3-dioxolane (1 equivalent) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

-

Once the Grignard reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the freshly prepared Grignard reagent to the cold borate solution via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected boronic acid, which is used in the next step without further purification.

Step 3: Synthesis of this compound (Deprotection)

Objective: To remove the ketal protecting group and obtain the final product.

Materials:

-

(4-(2-ethyl-1,3-dioxolan-2-yl)phenyl)boronic acid

-

Acetone

-

2 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

Hexanes

Procedure:

-

Dissolve the crude (4-(2-ethyl-1,3-dioxolan-2-yl)phenyl)boronic acid from the previous step in acetone.

-

Add 2 M HCl and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed (typically 2-3 hours).

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford the final product as a white solid.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the overall synthetic workflow and the logical relationships between the key steps.

Caption: Overall synthetic workflow for this compound.

Caption: Logical relationships in the synthesis strategy.

(4-Propionylphenyl)boronic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of (4-Propionylphenyl)boronic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from closely related analogs, primarily phenylboronic acid, to provide well-founded estimations. Furthermore, it details established experimental protocols for determining these crucial physicochemical properties, offering a practical framework for researchers.

Core Concepts: Solubility and Stability of Arylboronic Acids

This compound belongs to the arylboronic acid class of compounds, which are widely utilized in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Their utility in pharmaceutical and materials science is significant, making a thorough understanding of their solubility and stability paramount for reaction optimization, purification, formulation, and biological applications.[3][4]

The solubility of arylboronic acids is influenced by the nature of the substituents on the phenyl ring and the properties of the solvent.[5] Generally, they exhibit higher solubility in polar organic solvents compared to nonpolar hydrocarbons.[6][7] The stability of boronic acids is a critical consideration, as they are susceptible to degradation through pathways such as oxidation and hydrolysis.[8][9] The rate of degradation is often dependent on pH, temperature, and the presence of oxidizing agents.[8][10]

Solubility Data (Analog-Based)

Table 1: Solubility of Phenylboronic Acid in Various Solvents

| Solvent | Molar Fraction (x) at T | Temperature (°C) | Reference |

| Water | ~0.015 (1.9 g/100g ) | 20 | [5] |

| Chloroform | 0.1 | ~40 | [6] |

| 3-Pentanone | 0.1 | ~25 | [6] |

| Acetone | 0.1 | ~20 | [6] |

| Dipropyl ether | 0.1 | ~15 | [6] |

| Methylcyclohexane | 0.01 | ~55 | [6] |

Note: This data is for phenylboronic acid and should be considered an approximation for this compound.

Stability Profile (General Considerations)

The stability of this compound is a critical factor for its storage and handling. Like other arylboronic acids, it is prone to several degradation pathways.

Key Stability Considerations:

-

Oxidative Degradation: Boronic acids can be oxidized, particularly in the presence of reactive oxygen species, to the corresponding phenol.[8] The rate of oxidation is pH-dependent.[8] The introduction of an electron-withdrawing group, such as the propionyl group, may influence the oxidative stability.[3]

-

Hydrolysis: Boronic acids can undergo hydrolysis to form boric acid and the corresponding aryl compound, although the carbon-boron bond in arylboronic acids is generally stable to hydrolysis.[4] Boronic acid esters, often used as protecting groups, are more susceptible to hydrolysis.[11][12]

-

Anhydride Formation: Boronic acids can dehydrate to form cyclic trimers known as boroxines. This is a reversible process that can affect the compound's physical properties and reactivity.

-

Thermal Stability: The thermal stability of boronic acids can vary depending on their structure. Some arylboronic acids have shown high thermal stability.[13]

Table 2: General Stability of Arylboronic Acids

| Condition | Potential Degradation Pathway | General Observations | References |

| Aerobic Environment | Oxidation | Susceptible to oxidation, rate is pH-dependent. | [8][14] |

| Aqueous Solution (pH dependent) | Hydrolysis of esters, changes in ionization state | Aryl C-B bond is relatively stable. Ester protecting groups are labile. Ionization state affects stability. | [3][10][12] |

| Elevated Temperature | Decomposition | Varies with structure; some are highly stable. | [13] |

Experimental Protocols

To obtain precise data for this compound, the following experimental protocols are recommended.

Solubility Determination (Dynamic Method)

The dynamic method is a common technique for determining the solubility of a solid in a liquid. It involves measuring the temperature at which a known composition of the solid-liquid mixture becomes a homogeneous solution upon controlled heating.[6][15]

Materials and Apparatus:

-

This compound

-

Selected high-purity organic solvents (e.g., acetone, acetonitrile, methanol, toluene)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated temperature probe

-

Turbidity sensor or laser light scattering system

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring. Increase the temperature of the bath at a slow, constant rate (e.g., 0.1-0.5 °C/min).

-

Turbidity Measurement: Continuously monitor the turbidity of the mixture.

-

Determination of Dissolution Temperature: Record the temperature at which the solution becomes clear, indicating complete dissolution.

-

Data Collection: Repeat the measurement with different compositions of solute and solvent to construct a solubility curve.

Caption: Workflow for the dynamic method of solubility determination.

Stability Analysis (RP-HPLC Method)

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for quantifying the parent compound and its degradation products over time under various stress conditions.

Materials and Apparatus:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Buffers for pH adjustment

-

Forced degradation equipment (e.g., oven, UV lamp, acid/base solutions, oxidizing agent)

Procedure:

-

Method Development: Develop an HPLC method that provides good resolution between the this compound peak and potential degradation products. Key parameters to optimize include mobile phase composition, pH, column temperature, and flow rate.

-

Forced Degradation Studies: Expose solutions of the compound to stress conditions (e.g., heat, light, acid, base, oxidation) to generate degradation products.

-

Analysis: Analyze the stressed samples using the developed HPLC method to identify and quantify the degradation products.

-

Stability Study: Store the compound under defined conditions (e.g., temperature, humidity) and analyze samples at specified time points to determine its shelf-life.

Application in Synthesis: Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds, particularly in the synthesis of biaryl compounds.[16]

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While specific quantitative data for the solubility and stability of this compound is currently limited, this guide provides a robust framework for researchers by leveraging data from analogous compounds and detailing established experimental protocols. The provided methodologies for solubility determination and stability analysis will enable the generation of precise data for this compound, facilitating its effective use in research and development. The structural similarity to other well-studied arylboronic acids suggests it will be a valuable building block in synthetic chemistry, particularly for applications requiring the introduction of a propionylphenyl moiety.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 10. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic Profile of (4-Propionylphenyl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (4-Propionylphenyl)boronic acid, a versatile building block in organic synthesis and medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific compound, this document combines data from structurally analogous molecules with established spectroscopic principles to offer a detailed characterization. The information is presented to assist researchers in the identification, purification, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.05 | d | 2H | Ar-H (ortho to -B(OH)₂) |

| ~7.95 | d | 2H | Ar-H (ortho to -C(O)CH₂CH₃) |

| ~3.05 | q | 2H | -C(O)CH ₂CH₃ |

| ~1.20 | t | 3H | -C(O)CH₂CH ₃ |

| ~4.5-5.5 | br s | 2H | -B(OH )₂ |

¹³C NMR (Carbon-13) NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C =O |

| ~138 | Ar-C (para to -B(OH)₂) |

| ~135 | Ar-C -B(OH)₂ |

| ~129 | Ar-C H (ortho to -C(O)CH₂CH₃) |

| ~128 | Ar-C H (ortho to -B(OH)₂) |

| ~32 | -C(O)C H₂CH₃ |

| ~8 | -C(O)CH₂C H₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (B(OH)₂) |

| 3080-3030 | Medium | Aromatic C-H stretch |

| 2980-2940 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1090 | Medium | B-C stretch |

| ~840 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 178.06 | [M]⁺ (Molecular Ion for ¹¹B isotope) |

| 177.06 | [M]⁺ (Molecular Ion for ¹⁰B isotope) |

| 160.05 | [M-H₂O]⁺ |

| 149.06 | [M-C₂H₅]⁺ |

| 121.05 | [M-C(O)C₂H₅]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for arylboronic acids and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Arylboronic acids have a tendency to form trimeric anhydrides (boroxines), which can lead to complex and broad NMR spectra. To minimize this, ensure the sample and solvent are dry. Gentle heating or sonication can aid dissolution.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid this compound powder directly onto the ATR crystal to ensure full coverage of the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation for positive ion mode.

-

-

Instrumentation: Utilize a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap instrument, for high-resolution mass analysis.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes to determine the optimal ionization conditions.

-

Set the mass range to scan from m/z 50 to 500.

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the molecular ion.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. The presence of both ¹⁰B and ¹¹B isotopes will result in a characteristic isotopic pattern for boron-containing fragments.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Commercial availability and suppliers of (4-Propionylphenyl)boronic acid

(4-Propionylphenyl)boronic acid , with the CAS number 186498-36-2, is an organic building block of significant interest to researchers in drug discovery and materials science. Its utility primarily stems from its bifunctional nature, incorporating a boronic acid moiety suitable for palladium-catalyzed cross-coupling reactions and a propionyl group that can be further functionalized. This guide provides an in-depth overview of its commercial availability, key technical data, and representative experimental protocols for its synthesis and application.

Commercial Availability and Suppliers

This compound is available from a range of specialty chemical suppliers. Purity levels are typically high, often exceeding 98%. Researchers can procure this reagent in quantities ranging from grams to kilograms, although larger quantities may require custom synthesis.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| BoronPharm | 186498-36-2 | ≥ 98% | Grams to bulk | Inquire for bulk quantities.[1] |

| Parchem | 186498-36-2 | Not specified | Inquire | Specialty chemical supplier.[2] |

| Shanghai Canbi Pharma Ltd. | 186498-36-2 | Not specified | Inquire | Provides product information upon request.[3] |

| BLD Pharm | 186498-36-2 | Not specified | Inquire | Listed among other boronic acids.[4] |

Table 1: Commercial Suppliers of this compound

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively published. However, based on its structure and data for similar compounds, the following properties can be anticipated.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BO₃ | [3] |

| Molecular Weight | 177.99 g/mol | [3] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO | General knowledge |

| Storage | Store in a cool, dry place under an inert atmosphere | General knowledge |

Table 2: Physicochemical Properties of this compound

Experimental Protocols

Synthesis of this compound via Grignard Reaction

The synthesis of arylboronic acids commonly proceeds through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Reaction Scheme:

References

An In-depth Technical Guide to Arylboronic Acids in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronic acids and their derivatives have become indispensable tools in modern organic synthesis, largely due to their remarkable versatility, stability, and low toxicity.[1][2] First prepared in 1860, these organoboron compounds have seen a surge in application over the past few decades, particularly in the realm of carbon-carbon bond formation.[2][3] Their significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their work on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone of this field.[4][5][6]

This guide provides a comprehensive overview of arylboronic acids, focusing on their synthesis, properties, and pivotal role in the Suzuki-Miyaura coupling reaction. It is intended to serve as a technical resource for professionals in research and drug development, offering detailed experimental protocols and quantitative data to facilitate their work.

Properties and Stability of Arylboronic Acids

Arylboronic acids are organoboron compounds featuring a carbon-boron bond and two hydroxyl groups attached to the boron atom.[7] This structure gives them mild Lewis acidity and allows them to form reversible covalent complexes with diols, a property exploited in sensing and protecting group chemistry.[2] They are typically high-melting, air-stable, crystalline solids that can be stored for extended periods without significant decomposition.[2][8]

One of the characteristic properties of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[2][9] This equilibrium is reversible, and the boronic acid can be regenerated by the presence of water.[9] The pKa of arylboronic acids is typically around 9, but this can be tuned by the substituents on the aromatic ring, with electron-withdrawing groups increasing acidity.[2][10]

Synthesis of Arylboronic Acids

The accessibility of diversely substituted arylboronic acids is crucial for their widespread use. Several synthetic methods have been developed, each with its own advantages and substrate scope.

1. From Aryl Halides via Organometallic Intermediates: The traditional and still widely used method involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[1][8] This method is effective but can be limited by the functional group tolerance of the highly reactive organometallic intermediates.[11]

2. Palladium-Catalyzed Borylation of Aryl Halides/Triflates: A more recent and highly versatile method is the palladium-catalyzed cross-coupling of aryl halides or triflates with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1][8] This approach offers excellent functional group tolerance. A subsequent hydrolysis step is required to convert the resulting boronate ester to the boronic acid.

3. Iridium-Catalyzed C-H Borylation of Arenes: Direct borylation of aromatic C-H bonds using iridium catalysts provides a powerful and atom-economical route to arylboronic acids, often with unique regioselectivity compared to traditional methods.[8][12] This allows for the synthesis of boronic acids from simple arenes, avoiding the need for pre-functionalized starting materials.[12]

4. From Arylamines: The Sandmeyer-type borylation allows for the conversion of arylamines to arylboronates. This involves the diazotization of the arylamine followed by a borylation reaction, which can be promoted by radical initiators or even visible light photocatalysts.[7]

The Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like an arylboronic acid) and an organic halide or triflate, forming a new carbon-carbon bond.[13][14] It is one of the most powerful and widely used reactions for the synthesis of biaryls, styrenes, and polyolefins.[14]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar¹-X) to form a Pd(II) intermediate.[4][15]

-

Transmetalation: The aryl group from the organoboron reagent (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[13][15][16]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex are coupled, forming the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][15]

A diagram of the Suzuki-Miyaura catalytic cycle is presented below.

References

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. odp.library.tamu.edu [odp.library.tamu.edu]

- 5. Yoneda Labs [yonedalabs.com]

- 6. ftp.orgsyn.org [ftp.orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 15. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 16. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Activities of Substituted Phenylboronic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylboronic acids have emerged as a versatile class of compounds with a wide range of biological activities, making them promising candidates for drug discovery and development. Their unique ability to form reversible covalent bonds with diols has been exploited in various therapeutic and diagnostic applications. This technical guide provides a comprehensive overview of the key biological activities of substituted phenylboronic acids, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Enzyme Inhibition

Substituted phenylboronic acids are potent inhibitors of several classes of enzymes, most notably serine proteases and β-lactamases. This inhibitory activity is often attributed to the ability of the boronic acid moiety to form a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site.

Proteasome Inhibition and Anticancer Activity

The proteasome, a multi-catalytic protease complex, is a key regulator of intracellular protein degradation. Its inhibition disrupts cellular processes and can lead to apoptosis, making it an attractive target for cancer therapy. Bortezomib, a dipeptidyl boronic acid, is a clinically approved proteasome inhibitor used in the treatment of multiple myeloma. The boronic acid warhead of bortezomib reversibly binds to the chymotrypsin-like active site of the 26S proteasome.

Quantitative Data: Anticancer Activity of Phenylboronic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Bortezomib | Mantle Cell Lymphoma (Granta-519) | 0.01 (after 30 min) | [1] |

| Artesunate-alanine-phenylboronic acid | Colon Cancer (HCT116) | 29.75 | [2] |

| Artesunate-alanine-phenylboronic acid | Colon Cancer (SW620) | 36.70 | [2] |

| Dipeptide boronic acid 15 | Multiple Myeloma | 0.0046 | [3] |

| Dipeptide boronic acid 16 | Multiple Myeloma | Not specified | [3] |

Signaling Pathway: Bortezomib-Induced Apoptosis

Caption: Bortezomib-induced apoptosis signaling pathway.

β-Lactamase Inhibition and Antibacterial Activity

β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Substituted phenylboronic acids act as transition-state analog inhibitors of serine β-lactamases.

Quantitative Data: β-Lactamase Inhibition by Phenylboronic Acid Derivatives

| Compound | β-Lactamase Target | Ki (nM) | Reference |

| Lead 1 | AmpC | 83 | [2] |

| Compound 11 | AmpC | 26 | [2] |

| 3-azidomethylphenyl boronic acid | KPC-2 | 2300 | [4] |

| 3-azidomethylphenyl boronic acid | AmpC | 700 | [4] |

| Triazole inhibitor 10a | AmpC | 140 | [4] |

| Triazole inhibitor 5 | KPC-2 | 730 | [4] |

Antimicrobial Activity

Beyond their role as β-lactamase inhibitors, some substituted phenylboronic acids exhibit direct antimicrobial activity against various bacteria and fungi. The presence of halogen substituents on the phenyl ring has been shown to enhance this activity.

Quantitative Data: Antimicrobial Activity of Halogenated Phenylboronic Acids

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | Vibrio parahaemolyticus | 100 | [5] |

| 2-fluoro-5-iodophenylboronic acid (FIPBA) | Vibrio parahaemolyticus | 100 | [5] |

| 4-iodophenylboronic acid | Vibrio parahaemolyticus | 200 | [5] |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | Lower than Tavaborole | [6] |

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids

General Procedure for the Preparation of Arylboronic Acids:

A common method for the synthesis of phenylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by hydrolysis.[7]

-

Grignard Reagent Formation: The corresponding aryl halide (e.g., bromobenzene) is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the phenylmagnesium halide.

-

Reaction with Trialkyl Borate: The Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., trimethyl borate) in an anhydrous ether at low temperature (e.g., -78 °C).

-

Hydrolysis: The resulting boronic ester is hydrolyzed by the addition of an aqueous acid (e.g., HCl or H2SO4) to yield the phenylboronic acid.

-

Purification: The product is typically purified by extraction and recrystallization.

Experimental Workflow: Synthesis of Phenylboronic Acid

Caption: General workflow for the synthesis of phenylboronic acid.

Enzyme Inhibition Assays

β-Lactamase Inhibition Assay (Nitrocefin-based):

This assay relies on the chromogenic substrate nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamase.[8]

-

Reagent Preparation: Prepare a stock solution of nitrocefin in DMSO and a working solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.0). Prepare solutions of the test inhibitor at various concentrations.

-

Assay Setup: In a 96-well plate, add the β-lactamase enzyme solution to each well. Add the inhibitor solutions to the test wells and a control vehicle to the control wells.

-

Initiation of Reaction: Add the nitrocefin working solution to all wells to start the reaction.

-

Measurement: Measure the absorbance at 486 nm kinetically over a set period using a microplate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.

Proteasome Chymotrypsin-Like Activity Assay:

This assay measures the chymotrypsin-like activity of the proteasome using a fluorogenic substrate.[9][10][11]

-

Cell Lysis: Lyse cells in a buffer optimized for proteasome activity.

-

Assay Setup: In a 96-well plate, add the cell lysate to each well. Add the test inhibitor at various concentrations to the test wells.

-

Substrate Addition: Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to all wells.

-

Incubation: Incubate the plate at 37°C for a specified time.

-

Measurement: Measure the fluorescence (e.g., excitation at 380 nm, emission at 460 nm) using a microplate reader.

-

Data Analysis: Determine the percentage of proteasome inhibition at each inhibitor concentration and calculate the IC50 value.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12][13]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted phenylboronic acid for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Experimental Workflow: MTT Assay

Caption: Workflow for a typical MTT cell viability assay.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform a serial dilution of the substituted phenylboronic acid in a liquid growth medium in a 96-well plate (broth microdilution method).

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][14]

-

Cell Treatment: Treat cells with the substituted phenylboronic acid to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Viable cells.

-

Annexin V-positive/PI-negative: Early apoptotic cells.

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

-

Annexin V-negative/PI-positive: Necrotic cells.

-

Conclusion

Substituted phenylboronic acids represent a promising class of compounds with diverse and potent biological activities. Their utility as enzyme inhibitors, particularly against proteasomes and β-lactamases, has been well-established, leading to the development of anticancer and antibiotic-potentiating agents. Furthermore, their inherent antimicrobial properties and their role in developing sophisticated drug delivery systems highlight their broad therapeutic potential. The detailed experimental protocols provided in this guide offer a foundation for researchers to explore and characterize the biological effects of novel substituted phenylboronic acid derivatives, paving the way for the next generation of targeted therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis of Borinic Acid Derivatives | MDPI [mdpi.com]

- 6. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [promega.sg]

- 11. Proteasome activity assay [bio-protocol.org]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. scispace.com [scispace.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Cornerstone in Modern Chemistry: A Technical Guide to the Discovery and History of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronic acids, a class of organoboron compounds, have emerged from relative obscurity to become indispensable tools in modern organic synthesis and medicinal chemistry. Their remarkable stability, low toxicity, and versatile reactivity, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, have revolutionized the construction of carbon-carbon bonds. This technical guide provides an in-depth exploration of the discovery and historical development of specific, significant arylboronic acids, offering detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

The Dawn of Arylboronic Acids: The Pioneering Synthesis of Phenylboronic Acid

The journey of arylboronic acids began in the late 19th century with the work of Michaelis and Becker. In 1880, they reported the first synthesis of phenylboronic acid, laying the foundation for a new class of organoboron compounds. Their method, while groundbreaking, involved harsh conditions and starting materials that are now largely of historical interest.

The Michaelis-Becker Synthesis (1880)

The original synthesis involved the reaction of diphenylmercury with boron trichloride at high temperatures in a sealed tube to produce phenylboron dichloride, which was subsequently hydrolyzed to phenylboronic acid.[1][2][3][4]

Experimental Protocol: Synthesis of Phenylboronic Acid (adapted from Michaelis and Becker, 1880)

-

Step 1: Synthesis of Phenylboron Dichloride. In a sealed glass tube, diphenylmercury and boron trichloride are heated at 180-200°C. The reaction yields phenylboron dichloride and mercuric chloride.

-

Step 2: Hydrolysis to Phenylboronic Acid. The resulting phenylboron dichloride is carefully treated with water. The hydrolysis of the B-Cl bonds is facile and yields phenylboronic acid as a white, crystalline solid.

Due to the toxicity of organomercury compounds and the harsh reaction conditions, this method is no longer in common use.

The Grignard Revolution: A More Accessible Route to Arylboronic Acids

The development of Grignard reagents in the early 20th century provided a more practical and general method for the synthesis of arylboronic acids. This approach, which remains a cornerstone of organoboron chemistry, involves the reaction of an arylmagnesium halide with a trialkyl borate ester, followed by hydrolysis.

General Protocol for Arylboronic Acid Synthesis via Grignard Reagents

The reaction of an arylmagnesium bromide with trimethyl borate, followed by acidic workup, is a widely used method for the preparation of various arylboronic acids.

Experimental Workflow: Grignard-based Synthesis of Arylboronic Acids

Caption: General workflow for the synthesis of arylboronic acids using Grignard reagents.

Quantitative Data for the Synthesis of Specific Arylboronic Acids via Grignard Method

The Grignard method has been successfully applied to the synthesis of a wide range of arylboronic acids. The following table summarizes representative yields for the synthesis of some historically and synthetically important arylboronic acids.

| Arylboronic Acid | Aryl Halide | Trialkyl Borate | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylboronic Acid | Bromobenzene | Trimethyl borate | THF | -78 to rt | 65-70 | [5] |

| 4-Methoxyphenylboronic acid | 4-Bromoanisole | Trimethyl borate | THF | -78 to rt | ~96 | [6] |

| 1-Naphthylboronic Acid | 1-Bromonaphthalene | Triisopropyl borate | THF | -78 to rt | High | [7][8][9][10] |

| 3-Pyridylboronic Acid | 3-Bromopyridine | Triisopropyl borate | Toluene/THF | -40 | 82 | [11][12] |

| 4-Carboxyphenylboronic acid | 4-Bromobenzoic acid (as amide) | Triisopropyl borate | THF | -75 to -80 | 95-98 | [13] |

The Rise of Palladium: The Suzuki-Miyaura Coupling and the Miyaura Borylation

The true potential of arylboronic acids was unlocked with the advent of the Suzuki-Miyaura cross-coupling reaction. First reported by Akira Suzuki and Norio Miyaura in 1979 for vinylboranes and extended to arylboronic acids in 1981, this palladium-catalyzed reaction provides a powerful and versatile method for the formation of C-C bonds.[14][15][16][17]

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Miyaura Borylation: A Direct Route to Arylboronate Esters

Recognizing the utility of boronic acid derivatives, Miyaura and co-workers developed a palladium-catalyzed method for the direct synthesis of arylboronate esters from aryl halides and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). This reaction, known as the Miyaura borylation, offers a convenient alternative to the Grignard or organolithium methods, particularly for substrates with functional groups incompatible with strongly basic or nucleophilic reagents.

Experimental Protocol: Miyaura Borylation of an Aryl Bromide

-

Reagents: To a flask containing the aryl bromide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol) is added a palladium catalyst such as PdCl₂(dppf) (3 mol%).

-

Solvent: Anhydrous and degassed solvent, such as dioxane or toluene, is added.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100°C for several hours.

-

Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by chromatography to afford the arylboronate ester.

Properties and Common Side Reactions of Arylboronic Acids

While generally stable, arylboronic acids can undergo several side reactions, which are important to consider when designing synthetic routes.

Formation of Boroxines

Arylboronic acids can undergo thermal dehydration to form cyclic trimers called boroxines. This process is reversible, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water and the temperature.[16][18][19][20][21]

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. fulir.irb.hr [fulir.irb.hr]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 1-Naphthylboronic Acid: Basic Properties and Applications_Chemicalbook [chemicalbook.com]

- 8. Global 1-Naphthaleneboronic Acid Market Outlook, In‑Depth Analysis & Forecast to 2031 - QY Research [qyresearch.com]

- 9. chembk.com [chembk.com]

- 10. Page loading... [guidechem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]

- 14. N. Miyuara, T. Yanagi and A. Suzuki, “The PalladiumCatalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases,” Synthetic Communications An International Journal for Rapid Communication of Synthetic Organic Chemistry, Vol. 11, No. 7, 1981, pp. 513-519. doi10.1080/00397918108063618 - References - Scientific Research Publishing [scirp.org]

- 15. tcichemicals.com [tcichemicals.com]

- 16. research.ed.ac.uk [research.ed.ac.uk]

- 17. arkat-usa.org [arkat-usa.org]

- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 19. researchgate.net [researchgate.net]

- 20. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

(4-Propionylphenyl)boronic Acid in Suzuki-Miyaura Coupling: Application Notes and Protocols

(4-Propionylphenyl)boronic acid is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of various biaryl compounds containing a propionyl moiety. This functional group serves as a valuable synthetic handle for further molecular elaborations, making this building block particularly useful in medicinal chemistry and materials science for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex. The reaction is renowned for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid starting materials.

Application Notes

The primary application of this compound is in the palladium-catalyzed synthesis of 4-propionylbiphenyls and their derivatives. These structures are key intermediates in the development of pharmacologically active molecules and functional materials. For instance, derivatives of pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines, which can act as HPK1 inhibitors, have been synthesized using this compound as a key building block in a Suzuki-Miyaura coupling step.[1]

The propionyl group's ketone functionality allows for a wide range of subsequent chemical transformations. These include, but are not limited to, reduction to a secondary alcohol, conversion to an oxime or hydrazone, and alpha-functionalization, thereby providing a gateway to a diverse array of more complex molecules.

While specific kinetic and extensive substrate scope studies for this compound are not widely available in peer-reviewed literature, its reactivity can be inferred from general principles of Suzuki-Miyaura reactions involving substituted arylboronic acids. The electron-withdrawing nature of the propionyl group can influence the transmetalation step of the catalytic cycle.

Reaction Parameters and Data

Quantitative data for specific Suzuki-Miyaura reactions involving this compound are not extensively detailed in the available literature. However, the following tables provide typical conditions for Suzuki-Miyaura couplings of arylboronic acids with various aryl halides, which can serve as a starting point for optimization.

Table 1: Typical Reaction Components for Suzuki-Miyaura Coupling

| Component | Examples | Typical Molar Ratio (relative to Aryl Halide) |

| Aryl Halide | Aryl bromides, Aryl iodides, Aryl chlorides, Aryl triflates | 1.0 |

| Boronic Acid | This compound | 1.1 - 1.5 |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | 0.01 - 0.05 (1-5 mol%) |

| Ligand (if not pre-complexed) | PPh₃, P(t-Bu)₃, SPhos, XPhos | 0.02 - 0.10 (2-10 mol%) |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂ | 2.0 - 3.0 |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Water (often as a co-solvent) | - |

Table 2: Representative Reaction Conditions

| Parameter | Typical Range | Notes |

| Temperature (°C) | 60 - 120 | Dependent on the reactivity of the coupling partners and the solvent's boiling point. Microwave irradiation can accelerate the reaction. |

| Reaction Time (h) | 2 - 24 | Monitored by TLC or GC-MS for completion. |

| Atmosphere | Inert (N₂, Ar) | Necessary to prevent the oxidation and deactivation of the palladium catalyst. |

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a representative procedure based on general methods for Suzuki-Miyaura reactions.[2] Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add toluene (10 mL) and degassed water (2 mL) to the flask via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of arylboronic acids from aryl bromides.[2]

Materials:

-

1-(4-Bromophenyl)propan-1-one

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate (B(OPr)₃)

-

Hydrochloric acid (1 M)

-